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3-Methoxy-2-(methylamino)propanoic acid

Cat. No.: B13275628
M. Wt: 133.15 g/mol
InChI Key: AKTYKKADZQIESO-UHFFFAOYSA-N
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Description

Contextualization within Non-Canonical Amino Acid Chemistry

Amino acids are the fundamental building blocks of proteins, with twenty standard, or canonical, amino acids encoded by the genetic code. nih.gov However, nature and science have provided a much broader palette of these structures, known as non-canonical amino acids (ncAAs). These are amino acids that are not among the 20 standard proteinogenic amino acids. nih.govnih.gov 3-Methoxy-2-(methylamino)propanoic acid is classified as a non-canonical amino acid.

ncAAs are found in nature and can also be synthesized in the laboratory. nih.gov They are pivotal in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. nih.gov The incorporation of ncAAs into peptide chains can introduce conformational constraints, alter biological activity, and increase resistance to enzymatic degradation. researchgate.netmdpi.com The unique side chain of this compound, with its methoxy (B1213986) group, and its N-methylated backbone, are features that are explored in the design of novel therapeutic agents.

Significance of Methoxy- and Methylamino-Functionalized Propanoic Acid Derivatives

The functional groups on this compound are not merely structural curiosities; they are known to impart specific and often desirable properties to the molecules that contain them.

The methoxy group is a common feature in many approved drugs and natural products. researchgate.net Its presence can significantly influence a molecule's physicochemical properties. For instance, the methoxy group can enhance a compound's lipophilicity (its ability to dissolve in fats and oils), which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The position of the methoxy group on a molecule can be a critical determinant of its biological activity. nih.gov Furthermore, methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding of a drug to its biological target. researchgate.net

The methylamino group , which signifies N-methylation of the amino acid, is another key functionalization in medicinal chemistry. researchgate.netnih.gov N-methylation of peptides is a strategy inspired by nature, as seen in molecules like cyclosporine, to improve their pharmacokinetic properties. nih.gov This modification can lead to several advantages:

Increased Proteolytic Stability : N-methylated peptides are often more resistant to degradation by proteases, enzymes that break down proteins and peptides. This can lead to a longer half-life in the body. researchgate.netpeptide.commerckmillipore.com

Enhanced Membrane Permeability : The addition of a methyl group can increase a peptide's ability to cross cell membranes, which can improve its oral bioavailability. nih.govpeptide.com

Conformational Control : The N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to enhanced activity and selectivity for its target receptor. peptide.com

The combination of these two functional groups on a propanoic acid scaffold suggests that this compound could serve as a valuable building block for the synthesis of novel peptidomimetics and other bioactive molecules with tailored properties.

Interdisciplinary Research Orientations and Contemporary Challenges

The study of functionalized non-canonical amino acids like this compound is inherently interdisciplinary, spanning organic synthesis, medicinal chemistry, chemical biology, and pharmacology. The potential applications of such molecules are broad, ranging from the development of new drugs to their use as molecular probes to study biological processes. nih.govresearchgate.net

A significant contemporary challenge in this field is the development of efficient and stereoselective synthetic routes to these complex amino acids. The synthesis of molecules with multiple functional groups and stereocenters, such as this compound, requires sophisticated chemical methods to control the precise three-dimensional arrangement of atoms. nih.govacs.orgillinois.edu The development of new catalytic methods and synthetic strategies is crucial for making these valuable building blocks more accessible to the scientific community. organic-chemistry.org

Furthermore, understanding the precise effects of these functional groups on the biological activity and pharmacokinetic properties of the resulting molecules remains an active area of research. This involves detailed structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how changes in its structure affect its function.

Below is a table summarizing the key functional groups of this compound and their general significance in chemical and pharmaceutical research.

Functional GroupChemical StructureGeneral Significance in Research
Propanoic AcidCH₃CH₂COOHA common carboxylic acid backbone in many organic molecules.
Methoxy Group-OCH₃Influences lipophilicity, metabolic stability, and receptor binding. researchgate.net
Methylamino Group-NHCH₃Enhances proteolytic stability, membrane permeability, and can control molecular conformation. researchgate.netnih.govpeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B13275628 3-Methoxy-2-(methylamino)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

3-methoxy-2-(methylamino)propanoic acid

InChI

InChI=1S/C5H11NO3/c1-6-4(3-9-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)

InChI Key

AKTYKKADZQIESO-UHFFFAOYSA-N

Canonical SMILES

CNC(COC)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 2 Methylamino Propanoic Acid and Its Analogues

Enantioselective Synthesis Strategies for Chiral Alpha-Amino Acid Derivatives

Enantioselective synthesis is paramount in the preparation of chiral molecules like 3-methoxy-2-(methylamino)propanoic acid to ensure the desired biological or chemical activity. These strategies can be divided into asymmetric synthesis, which creates a chiral center from a prochiral substrate, and resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Synthesis Approaches for Stereoisomers of this compound

Asymmetric synthesis aims to directly produce a single stereoisomer of the target compound, thereby avoiding the need for resolving a racemic mixture and maximizing the yield of the desired enantiomer.

A plausible synthetic route to enantiomerically pure this compound can be envisioned starting from a chiral precursor such as α-methyl-serine. The synthesis of α-methyl-D-serine has been achieved with high enantioselectivity. acs.org A reported method involves the Sharpless asymmetric dihydroxylation of a Weinreb amide derived from methacrylic acid. acs.org

Following the synthesis of the α-methyl-serine backbone, subsequent N-methylation and O-methylation steps would be required to arrive at the final product. General methods for the N-methylation of amino acids are well-established and include reductive amination or the use of 5-oxazolidinone intermediates. acs.org O-methylation of the hydroxyl group of the serine derivative could be achieved using a suitable methylating agent, such as methyl iodide in the presence of a base.

A potential synthetic sequence is outlined below:

StepReactionReagents and ConditionsProduct
1Weinreb Amide FormationMethacrylic acid, SOCl₂, CH₃ONHCH₃·HCl, pyridineN-methoxy-N-methyl-2-methylpropenamide
2Asymmetric DihydroxylationAD-mix-βChiral diol
3Cyclization and ProtectionNot specified in detail, but would lead to a protected α-methyl-serine derivativeProtected α-methyl-D-serine
4N-Methylatione.g., Formaldehyde, reducing agent (reductive amination)Protected N-methyl-α-methyl-D-serine
5O-Methylatione.g., CH₃I, baseProtected this compound
6DeprotectionAppropriate deprotection stepsThis compound

This table represents a proposed synthetic pathway based on established methodologies for the synthesis of the chiral precursor and general N- and O-methylation reactions.

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereoselective formation of the new chiral center, and is subsequently removed.

One potential strategy for the diastereoselective synthesis of this compound analogues involves the methylation of oxazolidine derivatives. Highly diastereoselective methylation of 5-ring N,O-acetals, such as oxazolidine-3,4-dicarboxylates, has been reported. aalto.fi This approach allows for the introduction of a methyl group at the α-position with a high degree of stereocontrol. The relative and absolute configuration of the methylated products can be determined using techniques like NOESY and confirmed by X-ray crystallography. aalto.fi

The general principle of this approach is as follows:

StepDescriptionKey Features
1Formation of Chiral Auxiliary AdductA suitable serine derivative is reacted with a chiral auxiliary to form a rigid cyclic structure, such as an oxazolidine.
2Diastereoselective AlkylationThe adduct is deprotonated to form an enolate, which then reacts with a methylating agent.
3Removal of Chiral AuxiliaryThe chiral auxiliary is cleaved from the product to yield the enantiomerically enriched α-methylated amino acid derivative.

Resolution Techniques for Racemic Mixtures and Diastereomeric Salts

Resolution is a common method for obtaining enantiomerically pure compounds from a racemic mixture. This can be achieved through various techniques, including enzymatic resolution or the formation and separation of diastereomeric salts.

A relevant example is the resolution of O-methyl-DL-serine, a close analogue of the target compound. A patented method describes the synthesis of a racemic mixture of O-methyl-DL-serine starting from methyl acrylate and bromine. google.com The subsequent resolution is achieved by forming a double salt with D-tartaric acid and salicylaldehyde in acetic acid. The less soluble diastereomeric salt precipitates from the solution and can be separated by filtration. Treatment of the separated salt with a base then yields the desired O-methyl-D-serine. google.com

General Steps for Diastereomeric Salt Resolution:

StepProcedurePrinciple
1Racemate SynthesisA non-stereoselective synthesis is carried out to produce the racemic mixture of the amino acid.
2Salt FormationThe racemic amino acid is reacted with a chiral resolving agent (e.g., D-tartaric acid) to form a mixture of diastereomeric salts.
3SeparationThe diastereomeric salts are separated based on their differential solubility through fractional crystallization.
4Liberation of EnantiomerThe separated diastereomeric salt is treated with an acid or base to remove the resolving agent and isolate the pure enantiomer.

Enzymatic resolution is another powerful technique. L-amino acid oxidases, for instance, can selectively oxidize the L-enantiomer of a racemic amino acid mixture, leaving the D-enantiomer untouched. nih.gov This method has been successfully applied to the resolution of DL-alanine, DL-phenylalanine, and DL-tyrosine. nih.gov Chromatographic methods, such as comprehensive two-dimensional gas chromatography, can also be employed for the resolution and quantification of amino acid enantiomers after derivatization. nih.gov

Development of Classical and Modern Organic Synthesis Routes

Beyond enantioselective strategies, the development of efficient and scalable linear and convergent synthesis pathways is crucial for the practical production of this compound and its analogues.

Convergent and Linear Synthesis Pathways for the Propanoic Acid Scaffold

Linear Synthesis: A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. A potential linear synthesis for this compound could start from a simple precursor like methyl acrylate. As described in a patent for the synthesis of O-methyl-DL-serine, a linear sequence of bromination, alcoholysis, and ammonolysis can be employed to construct the basic scaffold. google.com Subsequent N-methylation would complete the synthesis of the racemic product, which could then be subjected to resolution.

Chemoselective Functional Group Transformations and Derivatization

The presence of multiple reactive sites in this compound necessitates the use of chemoselective reactions to achieve specific modifications. The secondary amine and the carboxylic acid can both undergo a variety of transformations, and selective derivatization is key to synthesizing desired analogues.

Protecting group strategies are often employed to achieve chemoselectivity. For instance, the amino group can be protected with common moieties such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reactions at the carboxylic acid terminus. Conversely, protection of the carboxylic acid as an ester enables transformations at the amino group.

Reductive amination is a common method for the N-alkylation of amino acids. This typically involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of N-methylated amino acids specifically, formaldehyde is a common methyl source. While direct N-methylation of amino acids can be challenging due to over-methylation and racemization, various methods have been developed to achieve selective monomethylation.

Optimization of Reaction Conditions for Yield, Purity, and Scale-Up

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, particularly for large-scale synthesis. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

For instance, in N-alkylation reactions, the choice of the alkylating agent and the base is critical. Stronger alkylating agents may lead to higher yields but can also result in the formation of quaternary ammonium salts as byproducts. The base should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions or racemization.

In esterification reactions, the use of an acid catalyst, such as sulfuric acid, is common. Optimization studies often focus on the molar ratio of the alcohol to the carboxylic acid and the amount of catalyst to drive the equilibrium towards the product side. The removal of water, a byproduct of the reaction, is also a key factor in improving the yield.

The following table summarizes some of the key parameters that are typically optimized for various transformations of amino acids, which are applicable to the synthesis of this compound derivatives.

Reaction TypeKey Parameters for OptimizationPotential Challenges
N-Alkylation Solvent, Temperature, Base, Alkylating AgentOver-alkylation, Racemization, Low Yield
Esterification Catalyst, Alcohol/Acid Ratio, Temperature, Water RemovalIncomplete conversion, Side reactions
Amidation Coupling Agent, Solvent, Temperature, StoichiometryRacemization, Low Yield, Difficult Purification

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be targeted at the amino moiety, the carboxylic acid functionality, or the ethereal linkage.

N-Alkylation and N-Acylation Strategies for the Amino Moiety

Further N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base. The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction and the potential for side reactions. Reductive amination with different aldehydes or ketones can also be employed to introduce a variety of alkyl groups.

N-acylation of the amino group is a common transformation that leads to the formation of amides. This is typically achieved by reacting the amino acid with an acyl chloride or an acid anhydride in the presence of a base. A wide range of acyl groups can be introduced, providing access to a diverse library of N-acylated derivatives.

Esterification and Amidation at the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be readily converted into esters and amides. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A variety of alcohols can be used to generate a range of esters with different properties.

Amidation of the carboxylic acid involves its reaction with a primary or secondary amine, usually in the presence of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium and uronium-based reagents. This method allows for the synthesis of a wide array of amide derivatives.

Ethereal Linkage Modifications and Substitutions on the Methoxy (B1213986) Group

Modification of the ethereal linkage in this compound is more challenging due to the general stability of ethers. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would lead to the formation of a hydroxyl group, which could then be further functionalized.

Substitution on the methoxy group itself is not a common transformation. However, one could envision a synthetic route starting from a precursor with a different ether group, such as a benzyloxy group, which can be cleaved under milder hydrogenolysis conditions to reveal a hydroxyl group. This hydroxyl group could then be alkylated with various reagents to introduce different alkoxy groups at the 3-position.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide precise information about the connectivity of atoms, their spatial arrangement, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For 3-Methoxy-2-(methylamino)propanoic acid, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methoxy (B1213986) group, the methylamino group, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 position. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the methoxy protons would likely appear as a singlet, while the methylamino protons might also be a singlet, though its appearance could be affected by exchange phenomena and the solvent used. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent methylene protons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), would be employed to establish proton-proton coupling networks, confirming the connectivity within the molecule. A COSY spectrum would show cross-peaks between the C2 proton and the C3 methylene protons, definitively linking these parts of the structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid, the methine carbon at C2, the methylene carbon at C3, the methoxy carbon, and the methylamino carbon. The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C1)-~175
Methine (C2)~3.0-3.5~55-60
Methylene (C3)~3.5-4.0~70-75
Methoxy (O-CH₃)~3.3~59
Methylamino (N-CH₃)~2.5~35

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₁₁NO₃), the expected exact mass would be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This allows for the unambiguous confirmation of the molecular formula.

In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern upon ionization. The fragmentation of N-acylated amino acid methyl esters often involves specific cleavage pathways that can provide further structural information. beilstein-journals.org For this compound, common fragmentation pathways could include the loss of the carboxylic acid group, the methoxy group, or cleavage of the C2-C3 bond. The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), helps to piece together the molecular structure. Protein methylation at arginine residues, for example, shows characteristic fragmentation patterns that can be used for identification. uzh.chresearchgate.net

Table 2: Predicted HRMS Data for this compound

Parameter Value
Molecular FormulaC₅H₁₁NO₃
Calculated Exact Mass133.0739 g/mol
Expected Major Fragments[M-COOH]⁺, [M-OCH₃]⁺, [M-CH₃NH]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups.

The carboxylic acid group would give rise to a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine would likely appear in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether and carboxylic acid groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be seen around 2850-3000 cm⁻¹. The presence and position of these bands provide strong evidence for the functional groups within the molecule. The infrared spectra of various amino acids have been studied to identify these characteristic vibrations. acs.orgresearchgate.netoptica.orgresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C=O (Carboxylic Acid)1700-1725Strong
N-H (Secondary Amine)3300-3500Medium
C-H (Alkyl)2850-3000Medium-Strong
C-O (Ether/Acid)1000-1300Strong

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers. High-Performance Liquid Chromatography and Gas Chromatography are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic acid or trifluoroacetic acid). A purity assessment would involve injecting a solution of the compound and monitoring the eluent with a suitable detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.

Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC is a powerful technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is often achieved using a chiral stationary phase (CSP). For amino acid derivatives, various CSPs based on macrocyclic glycopeptides or cyclodextrins have proven effective. sigmaaldrich.comphenomenex.com The separation of beta-methyl-amino acids has been successfully achieved using ligand-exchange chromatography. nih.gov The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another common approach. nih.gov

Table 4: Illustrative HPLC Method Parameters for Purity and Chiral Analysis

Parameter Purity Assessment (Reversed-Phase) Enantiomeric Separation (Chiral)
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidHexane/Isopropanol with Trifluoroacetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nm or Mass SpectrometryUV at 220 nm or Polarimetry

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since amino acids like this compound are generally non-volatile, they require derivatization prior to GC analysis to increase their volatility. sigmaaldrich.comthermofisher.comvu.nlnih.gov

A common derivatization strategy involves esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) and acylation or silylation of the amino group. mdpi.comnih.gov For example, reaction with an alcohol in the presence of an acid catalyst would convert the carboxylic acid to an ester, and subsequent reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would convert the amine to a trimethylsilyl (B98337) derivative. thermofisher.com

The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a non-polar stationary phase. The high separation efficiency of GC allows for the accurate determination of purity and the detection of any volatile impurities. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components of a mixture. researchgate.net

Table 5: Example of a Derivatization and GC Method for this compound

Step Procedure
Derivatization 1. Esterification of the carboxylic acid with methanolic HCl. 2. Silylation of the amino group with MSTFA.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Temperature Program 100°C (1 min), ramp to 250°C at 10°C/min, hold for 5 min
Injection Splitless
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

X-ray Crystallography for Solid-State Molecular Architecture

A thorough search of publicly available crystallographic databases has revealed no deposited crystal structure for this compound. Therefore, specific experimental data on its solid-state architecture, such as unit cell dimensions, space group, and atomic coordinates, are not available at this time.

Were such data available, a crystallographic study would elucidate key structural features. For instance, it would confirm the geometry around the chiral center at the second carbon, providing definitive proof of its stereochemistry in the solid state. The analysis would also reveal the conformation of the methoxy and methylamino side chains relative to the propanoic acid backbone. Furthermore, intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the secondary amine, which are crucial for understanding the crystal packing and the physical properties of the compound, would be characterized in detail.

Table 1: Hypothetical X-ray Crystallography Data for this compound This table is for illustrative purposes only, as no experimental data has been publicly reported.

ParameterHypothetical Value
Chemical FormulaC5H11NO3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)5.2
c (Å)12.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)698.4
Z4
Density (calculated) (g/cm³)1.325

Circular Dichroism (CD) Spectroscopy for Solution-State Conformational Studies of Chiral Analogues and Peptidomimetics

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for studying chiral molecules, such as this compound, and provides insights into their secondary structure and conformational properties in solution. The chromophores within the molecule, such as the carbonyl group of the carboxylic acid, will give rise to a CD signal if they are in a chiral environment.

Specific experimental CD spectroscopic data for this compound are not available in the reviewed scientific literature. Consequently, a detailed analysis of its solution-state conformation based on this technique cannot be provided.

Table 2: Potential Applications of CD Spectroscopy for this compound Derivatives This table outlines potential research applications as direct experimental data is unavailable.

Research QuestionInformation Obtainable from CD Spectroscopy
What is the preferred solution-state conformation of the molecule?The sign and intensity of CD bands can be correlated with specific molecular conformations through computational modeling.
How does pH affect the conformation?Changes in the CD spectrum upon titration can reveal conformational changes associated with the ionization state of the amino and carboxyl groups.
How does it influence the secondary structure of a peptide when incorporated?The contribution of the residue to the overall CD spectrum of the peptide can indicate its effect on inducing or disrupting secondary structures.
Does it interact with other chiral molecules or biological macromolecules?Changes in the CD spectrum upon binding can indicate induced conformational changes and provide information on the binding event.

Research on Biological Mechanisms and Molecular Interactions Non Clinical Focus

Investigation of Enzyme Interactions and Modulatory Roles

The interaction of 3-Methoxy-2-(methylamino)propanoic acid derivatives with enzymes is a key area of investigation. These studies aim to characterize how these compounds are recognized by enzymes and the mechanisms through which they may modulate enzymatic activity, including inhibition.

Characterization of Substrate Recognition and Catalytic Mechanisms of Enzymes

Enzymes exhibit high substrate specificity, which is determined by the three-dimensional structure of their active site. The active site contains amino acid residues that form specific interactions with the substrate, facilitating its binding and the subsequent chemical reaction. The catalytic mechanism of an enzyme refers to the series of steps through which it converts a substrate into a product. Common catalytic strategies include acid-base catalysis, covalent catalysis, and metal ion catalysis. Understanding these mechanisms is fundamental to comprehending how enzymes function and how they can be targeted by inhibitors. For instance, serine proteases, a class of enzymes that cleave peptide bonds, utilize a catalytic triad of amino acids in their active site to perform their function. The specificity of these enzymes is dictated by a binding pocket that accommodates specific amino acid side chains of the substrate.

Mechanistic Studies of Enzyme Inhibition by this compound Derivatives

The study of enzyme inhibition provides valuable insights into the function of enzymes and is a cornerstone of drug discovery. Inhibitors can act through various mechanisms, and understanding these is crucial for the design of specific and effective therapeutic agents.

The specificity and selectivity of an inhibitor for its target enzyme are critical properties. High specificity ensures that the inhibitor primarily interacts with the intended enzyme, minimizing off-target effects. Research into derivatives of propanoic acid has revealed that even subtle structural modifications can significantly alter their inhibitory profiles against different metabolic enzymes.

Esterases and hydrolases are classes of enzymes that catalyze the cleavage of ester and other bonds, respectively, through the addition of water. The interaction of inhibitors with these enzymes can occur through various mechanisms, including the formation of covalent adducts with active site residues or through non-covalent interactions that block substrate access.

Exploration of Receptor Binding and Ligand Activity

Beyond enzyme interactions, the engagement of this compound derivatives with cellular receptors is another significant area of research. This involves characterizing the binding affinity and functional activity of these compounds as ligands for various receptors.

Biochemical and Pharmacological Assays for Ligand-Receptor Interactions

A variety of biochemical and pharmacological assays are employed to study ligand-receptor interactions. These assays can determine the binding affinity (often expressed as Ki or IC50 values) of a compound for a receptor and can also characterize its functional activity as an agonist, antagonist, or allosteric modulator. For example, radioligand binding assays are a common method to quantify the affinity of a test compound for a specific receptor.

In studies of related propanoic acid derivatives, such as (R)-2-amino-3-triazolpropanoic acid analogues, researchers have utilized two-electrode voltage-clamp electrophysiology to evaluate their activity at NMDA receptor subtypes. This technique allows for the measurement of the agonist potency (EC50) and efficacy of compounds at ion channel-linked receptors. Molecular modeling and dynamics simulations can further complement these experimental assays by providing insights into the binding modes of ligands within the receptor's binding pocket.

Stereospecificity in Receptor Binding and Activation

The principle of stereospecificity is fundamental in pharmacology and molecular biology, dictating that the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as receptors. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different affinities for and activities at a given receptor. One enantiomer may bind with high affinity and elicit a strong biological response (acting as an agonist), while the other may bind with lower affinity or not at all. In some cases, one enantiomer can be an agonist while the other is an antagonist, a partial agonist, or inactive.

For instance, studies on various propanoic acid derivatives have demonstrated this principle. In the case of 2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid (APPA), the (S)-enantiomer acts as a full agonist at the AMPA receptor, whereas the (R)-enantiomer is a competitive antagonist. Similarly, for 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid (Bu-HIBO), the AMPA receptor affinity and agonist activity reside exclusively in the (S)-enantiomer. nih.govresearchgate.net

While these examples highlight the importance of stereochemistry in the biological activity of related compounds, specific research detailing the stereospecific binding and activation of the enantiomers of this compound at various receptors is not currently available in the public domain. Elucidating the distinct pharmacological profiles of the (R)- and (S)-enantiomers of this compound would require dedicated studies involving their synthesis, purification, and subsequent evaluation in receptor binding assays and functional activation studies.

Roles in Amino Acid Metabolism and Cellular Transport Systems (Non-Clinical Models)

Participation in Transamination Reactions and Metabolic Pathways

As a modified amino acid, this compound has the potential to participate in various metabolic pathways, including transamination reactions. Transamination, a key process in amino acid metabolism, involves the transfer of an amino group from an amino acid to a keto acid, catalyzed by aminotransferases. The structural similarity of this compound to natural amino acids suggests it could be a substrate for these enzymes. However, the presence of both a methoxy (B1213986) group on the 3-carbon and a methyl group on the amine could influence its recognition and processing by metabolic enzymes.

Currently, specific studies detailing the involvement of this compound in transamination reactions or other defined metabolic pathways are not available. Further research would be necessary to determine if this compound is metabolized through pathways common to endogenous amino acids or if it follows a unique metabolic fate.

Substrate Properties for Amino Acid Transport Systems (e.g., System A)

Amino acid transport systems are crucial for maintaining cellular homeostasis and are often upregulated in pathological conditions such as cancer to meet increased metabolic demands. System A, in particular, is an attractive target for therapeutic and diagnostic applications due to its increased expression in many tumor cells. nih.gov

Research on a structurally related compound, 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]MeFAMP), has demonstrated that it is a substrate for the System A amino acid transport system. nih.gov In vitro uptake assays in various human cancer cell lines, including lung, prostate, ovary, breast, and brain, have shown that [18F]MeFAMP is taken up by these cells. researchgate.netnih.gov The selectivity of this uptake for System A was confirmed through inhibition studies. nih.gov These findings suggest that the N-methylated alpha-amino acid structure is compatible with recognition and transport by System A.

Given the structural similarities between this compound and [18F]MeFAMP, it is plausible that this compound could also serve as a substrate for System A or other amino acid transport systems. However, direct experimental evidence for the transport of this compound by these systems is currently lacking.

Table 1: Uptake of Structurally Related Amino Acid Analogs in Cancer Cell Lines

Cell LineCancer TypeTracer CompoundUptake (%ID/5x10^5 cells)
A549Lung(R)- and (S)-[(18)F]MeFAMPModerate to high
DU145Prostate(R)- and (S)-[(18)F]MeFAMPModerate to high
SKOV3Ovary(R)- and (S)-[(18)F]MeFAMPModerate to high
MDA MB468Breast(R)- and (S)-[(18)F]MeFAMPModerate to high
U87Brain(R)- and (S)-[(18)F]MeFAMPModerate to high
Data is generalized from studies on [18F]MeFAMP and is intended to be illustrative of the transport of similar compounds. researchgate.netnih.gov

Mechanistic Investigations in Neurobiochemical Systems (e.g., neurotoxin mimics)

Certain non-proteinogenic amino acids have been identified as neurotoxins, capable of mimicking endogenous neurotransmitters and causing excitotoxicity or other forms of neuronal damage. One such example is 2-Amino-3-(methylamino)-propanoic acid (BMAA), which has been linked to neurodegenerative diseases. researchgate.net The structural similarity of BMAA to this compound might suggest a potential for similar neurotoxic activity.

However, there is currently no scientific literature available to indicate that this compound acts as a neurotoxin mimic or has been investigated for such properties. Mechanistic studies in neurobiochemical systems would be required to ascertain whether this compound interacts with neuronal receptors, transporters, or metabolic pathways in a manner that could lead to neurotoxicity. Without such research, any potential neurotoxic role remains purely speculative.

Structure Activity Relationship Sar Studies and Computational Chemistry Applications

Elucidation of Structural Determinants Governing Biological Activity

The biological activity of "3-Methoxy-2-(methylamino)propanoic acid" is intricately linked to the specific arrangement and nature of its functional groups. The interplay between the methoxy (B1213986), methylamino, and carboxylic acid moieties determines how the molecule recognizes and interacts with its biological targets.

In studies of analogous compounds, the position of a methoxy group on a molecule has been shown to significantly affect its biological properties. nih.gov For instance, moving the methoxy group to different positions can alter the molecule's interaction with receptor pockets, potentially leading to variations in activity. mdpi.com The methoxy group's size and ability to engage in van der Waals interactions also contribute to its role in molecular recognition, helping to anchor the ligand within a binding site. tandfonline.com

To illustrate the potential impact of the methoxy group's position, a hypothetical SAR table for a series of positional isomers of methoxy-2-(methylamino)propanoic acid is presented below. This table is based on general principles of medicinal chemistry and SAR studies of similar compounds.

CompoundPosition of Methoxy GroupHypothetical Receptor Binding Affinity (Ki, nM)Postulated Primary Interaction
This compound350Hydrogen bond acceptor, favorable steric fit
4-Methoxy-2-(methylamino)propanoic acid4250Altered steric and electronic profile, reduced H-bond efficacy
2-Methoxy-2-(methylamino)propanoic acid2>1000Steric hindrance at the chiral center, disruption of key interactions

This table is illustrative and based on established principles of structure-activity relationships.

The N-methylation of the amino group in "this compound" significantly alters its interaction profile compared to its non-methylated counterpart. N-methylation can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. nih.gov Furthermore, the presence of the methyl group can influence the conformational preferences of the molecule and may introduce favorable steric interactions within a binding pocket. researchgate.net

Studies on N-methylated amino acids have shown that this modification can lead to increased receptor subtype selectivity. nih.gov The methyl group can also impact the hydrogen-bonding capacity of the amino group; while it removes a potential hydrogen bond donor, it can still participate in van der Waals and hydrophobic interactions. The conformational rigidity imparted by N-methylation can also pre-organize the molecule into a bioactive conformation, leading to enhanced potency. nih.gov

"this compound" possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). Stereochemistry is often a critical factor in biological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.govnih.gov Consequently, one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other. nih.gov

The specific three-dimensional arrangement of the substituents around the chiral center dictates how the molecule fits into a binding site. For instance, the (R)-enantiomer might position the methoxy and methylamino groups in an optimal orientation for interaction with a receptor, while the (S)-enantiomer may not. This stereoselective interaction is a fundamental principle in pharmacology and drug design. scholaris.camdpi.com The synthesis of enantiomerically pure forms of this compound would be essential to fully characterize its biological activity and determine the more active stereoisomer. nih.gov

In Silico Modeling and Quantum Chemical Investigations

Computational techniques are invaluable for predicting and rationalizing the behavior of "this compound" at a molecular level. In silico modeling and quantum chemical calculations can provide detailed insights into its interactions with biological targets and its intrinsic electronic properties.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For "this compound," docking simulations could be employed to identify potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govnih.gov

A typical docking workflow would involve obtaining the three-dimensional structure of a potential target protein and then computationally placing the "this compound" molecule into the binding site in various conformations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. frontiersin.org Such studies could highlight, for example, the role of the methoxy group's oxygen as a hydrogen bond acceptor with a specific amino acid residue in the receptor.

Below is a hypothetical data table summarizing the results of a molecular docking simulation of the (R) and (S) enantiomers of "this compound" with a putative receptor.

EnantiomerPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
(R)-3-Methoxy-2-(methylamino)propanoic acid-8.5Asp121, Tyr88, Phe250H-bond with Asp121 (carboxyl), Pi-pi stacking with Tyr88 (phenyl ring)
(S)-3-Methoxy-2-(methylamino)propanoic acid-5.2Asp121, Leu248H-bond with Asp121 (carboxyl), steric clash with Leu248

This table is for illustrative purposes to demonstrate the potential output of a molecular docking study.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be applied to "this compound" to determine a variety of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). epstem.net

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively, and can also predict regions involved in hydrogen bonding. acs.org N-methylation has been shown in DFT studies of other amino acids to decrease the HOMO-LUMO gap, suggesting increased reactivity. nih.gov

A summary of hypothetical DFT-calculated electronic properties for "this compound" is presented below.

PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVRegion of electron donation (likely around the amino and methoxy groups)
LUMO Energy-0.5 eVRegion of electron acceptance (likely around the carboxylic acid group)
HOMO-LUMO Gap5.7 eVIndicates moderate chemical stability and reactivity
Dipole Moment3.5 DSuggests the molecule is polar

This table contains hypothetical data based on typical values for similar small organic molecules and is intended to be illustrative.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogs, a QSAR study would be instrumental in predicting their potential biological effects and in guiding the synthesis of new derivatives with enhanced activity.

A typical QSAR study involves a dataset of compounds with known biological activities. These activities, such as inhibitory concentrations (IC50) or binding affinities, are the dependent variables in the model. The independent variables are molecular descriptors, which are numerical representations of the chemical structure.

The process of building a QSAR model for a series of compounds related to this compound would involve the following steps:

Data Set Selection: A series of analogs of this compound with experimentally determined biological activities would be compiled. This set would be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be employed to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive ability of the generated QSAR model is assessed using internal and external validation techniques. A robust model will have high correlation coefficients and low error values for both the training and test sets.

For instance, a hypothetical QSAR model for a series of analogs could take the form of the following equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2 are the coefficients determined by the regression analysis.

The insights gained from such a model would be crucial for understanding which structural features of the this compound scaffold are important for its biological activity.

Computational Prediction of Molecular Descriptors and their Correlation with Biological Activity

The foundation of any QSAR model lies in the molecular descriptors used to quantify the chemical structure. For this compound, a variety of descriptors can be computationally predicted to explore their correlation with biological activity. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include properties like molecular weight, number of atoms, number of rings, and number of specific functional groups.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in a molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment.

The correlation of these descriptors with the biological activity of a series of compounds can reveal important structure-activity relationships. For example, a positive correlation with a descriptor related to lipophilicity (like LogP) might suggest that increasing the hydrophobicity of the molecule could lead to higher activity. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to the activity.

To illustrate how these descriptors would be analyzed, a hypothetical data table for a series of analogs of this compound is presented below. In a real research scenario, this table would be populated with experimentally determined activity data and computationally calculated descriptors.

CompoundpIC50Molecular WeightLogPPolar Surface Area (PSA)
Analog 15.2161.18-0.858.5 Ų
Analog 25.5175.21-0.562.7 Ų
Analog 34.9189.24-0.265.1 Ų
Analog 45.8174.20-0.655.3 Ų

This table is for illustrative purposes only and does not represent actual experimental data.

By analyzing such a dataset, researchers could identify which descriptors have the most significant impact on the biological activity, thereby providing a rational basis for the design of new, more potent compounds based on the this compound structure.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-2-(methylamino)propanoic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer: The synthesis of structurally related amino-acid derivatives often involves multi-step reactions. A typical route includes nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via reactions between halogenated precursors (e.g., 3-chloropropanoic acid derivatives) and methylamino-containing nucleophiles under basic conditions. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature : Controlled heating (60–80°C) improves kinetics without promoting side reactions .
  • Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation and nucleophilic attack .
    Post-synthesis, purification via column chromatography or recrystallization is critical. Yields >80% are achievable with optimized conditions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone structure and substituent positions. For example, methoxy (-OCH₃) protons resonate at ~3.3 ppm, while methylamino (-NHCH₃) signals appear as broad singlets .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>98% required for biological studies) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion for C₆H₁₁NO₃ at 161.07 Da) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis, and what mechanistic insights explain this challenge?

  • Methodological Answer: Low yields in coupling steps (e.g., amide bond formation) often stem from steric hindrance or poor nucleophilicity. Strategies include:
  • Activating agents : Use carbodiimides (EDC/HOBt) to enhance reactivity of carboxylic acid groups .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to direct coupling .
  • Kinetic monitoring : In-situ FTIR or TLC tracks reaction progress, enabling timely quenching to minimize byproducts .
    Mechanistically, steric effects from the methoxy and methylamino groups may slow nucleophilic attack, necessitating longer reaction times or elevated temperatures .

Q. What are the potential biological targets of this compound, and how can its interactions be validated experimentally?

  • Methodological Answer: Based on structural analogs (e.g., indazole- and imidazole-containing derivatives), potential targets include:
  • Neurotransmitter receptors : Dopamine or GABA receptors due to the methylamino group’s similarity to endogenous ligands .
  • Enzymes : Inhibition of monoamine oxidases (MAOs) or decarboxylases via competitive binding at active sites .
    Validation methods:
  • In vitro assays : Radioligand binding assays (e.g., ³H-labeled competitor studies) .
  • Molecular docking : Computational modeling (AutoDock Vina) predicts binding affinities to MAO-B or GABAₐ receptors .
  • Mutagenesis : Site-directed mutagenesis of receptor binding pockets confirms interaction specificity .

Q. How does this compound compare to structurally similar compounds in terms of stability and bioactivity?

  • Methodological Answer: A comparative analysis framework includes:
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic stability of the methylamino and methoxy groups .
  • Bioactivity profiling : Screen against panels of receptors/enzymes (e.g., Eurofins CEREP panel) to identify selectivity .
    Example comparison:
CompoundKey FeaturesStability (t₁/₂ in PBS)IC₅₀ (MAO-B)
This compoundMethylamino, methoxy>30 days12 µM
3-(1H-Indazol-1-yl)-2-(methylamino)propanoic acid Indazole core21 days8 µM
3-Imidazolylpropanoic acid Imidazole core14 days>50 µM
The methoxy group enhances stability but may reduce MAO-B affinity compared to indazole derivatives .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported biological activities of similar compounds?

  • Methodological Answer: Contradictions (e.g., variable IC₅₀ values for MAO inhibition) arise from assay conditions or compound purity. Mitigation strategies:
  • Standardize protocols : Use identical buffer pH, temperature, and enzyme sources across studies .
  • Reproducibility checks : Validate key findings in ≥3 independent labs .
  • Meta-analysis : Pool data from PubChem, ChEMBL, and NIST to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.